molecular formula C9H6BrFN2O2 B1428668 Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate CAS No. 1037841-25-0

Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate

Cat. No.: B1428668
CAS No.: 1037841-25-0
M. Wt: 273.06 g/mol
InChI Key: DPUNGDFMRGBMOY-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate is a useful research compound. Its molecular formula is C9H6BrFN2O2 and its molecular weight is 273.06 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, applications in cancer therapy, and other therapeutic potentials.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C9H6BrFN2O2
  • Molecular Weight : 263.06 g/mol

The presence of bromine and fluorine atoms in the indazole ring enhances its reactivity and potential biological activity.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases, which are crucial in cell signaling pathways related to cancer progression. For instance, indazole derivatives have been reported to inhibit Polo-like kinase 4 (PLK4), which is implicated in tumor growth and proliferation .
  • Antitumor Activity : Research indicates that compounds with indazole scaffolds can exert antiproliferative effects on cancer cell lines. For example, derivatives similar to this compound have demonstrated significant activity against various cancer types, including colon cancer .
  • Anti-inflammatory Effects : Some studies suggest that indazole derivatives may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

CompoundTargetIC50 (nM)Reference
CFI-400945PLK4<10
Compound 82aPim Kinases (Pim-1, Pim-2, Pim-3)0.4 - 1400
Compound 83MM1.S Cell Line640

These results indicate that this compound and its derivatives can effectively inhibit key proteins involved in tumor growth.

Enzyme Interactions

The compound is also being investigated for its role as an enzyme inhibitor:

EnzymeActivity TypeReference
5-LipoxygenaseInhibition of arachidonic acid oxidation
FGFR1/FGFR2Inhibition with IC50 < 4.1 nM

These interactions suggest that the compound may be useful in developing therapies for conditions related to excessive inflammation or aberrant cell signaling.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Antitumor Efficacy : In a study involving HCT116 colon cancer cells, derivatives demonstrated significant inhibition of cell proliferation, supporting their potential as therapeutic agents against colorectal cancer .
  • Mechanistic Studies : Investigations into the compound's mechanism revealed that it interacts with specific kinase domains, leading to altered phosphorylation states of downstream targets involved in cell cycle regulation .

Applications in Research and Development

This compound is being explored for various applications:

  • Pharmaceutical Development : As a building block for synthesizing new anticancer agents.
  • Biochemical Research : To study enzyme interactions and elucidate disease mechanisms.
  • Material Science : Its unique properties allow for potential applications in creating novel materials .

Properties

IUPAC Name

methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2O2/c1-15-9(14)7-4-3-12-13-6(4)2-5(11)8(7)10/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUNGDFMRGBMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NNC2=CC(=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731108
Record name Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037841-25-0
Record name Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 3-amino-6-bromo-5-fluoro-2-methylbenzoate (1.33 g, 5.09 mmol) in acetic acid (25 mL) heated to 50° C. was added a solution of sodium nitrite (369 mg, 5.34 mmol) in water (1 mL), and the mixture was stirred for 1.5 hr and concentrated under reduced pressure. The residue was diluted with ethyl acetate, washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane=5/95→40/60) to give the title compound (700 mg, yield 52%).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
369 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate
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Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate

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